

Application Notes and Protocols for Assessing Platelet Function with TRAP-6 Amide

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Compound of Interest

Compound Name: TRAP-6 amide

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Thrombin Receptor Activating Peptide-6 (TRAP-6) amide is a synthetic hexapeptide (SFLLRN-NH₂) that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets.[1][2] Unlike thrombin, which cleaves the receptor to reveal a tethered ligand, TRAP-6 directly binds to and activates the receptor, initiating a cascade of intracellular events that lead to platelet activation, degranulation, and aggregation.[3][4] This direct mechanism makes TRAP-6 an invaluable tool in clinical and research settings. It allows for the targeted investigation of the PAR-1 pathway, independent of thrombin's other effects, such as fibrin formation.[2]

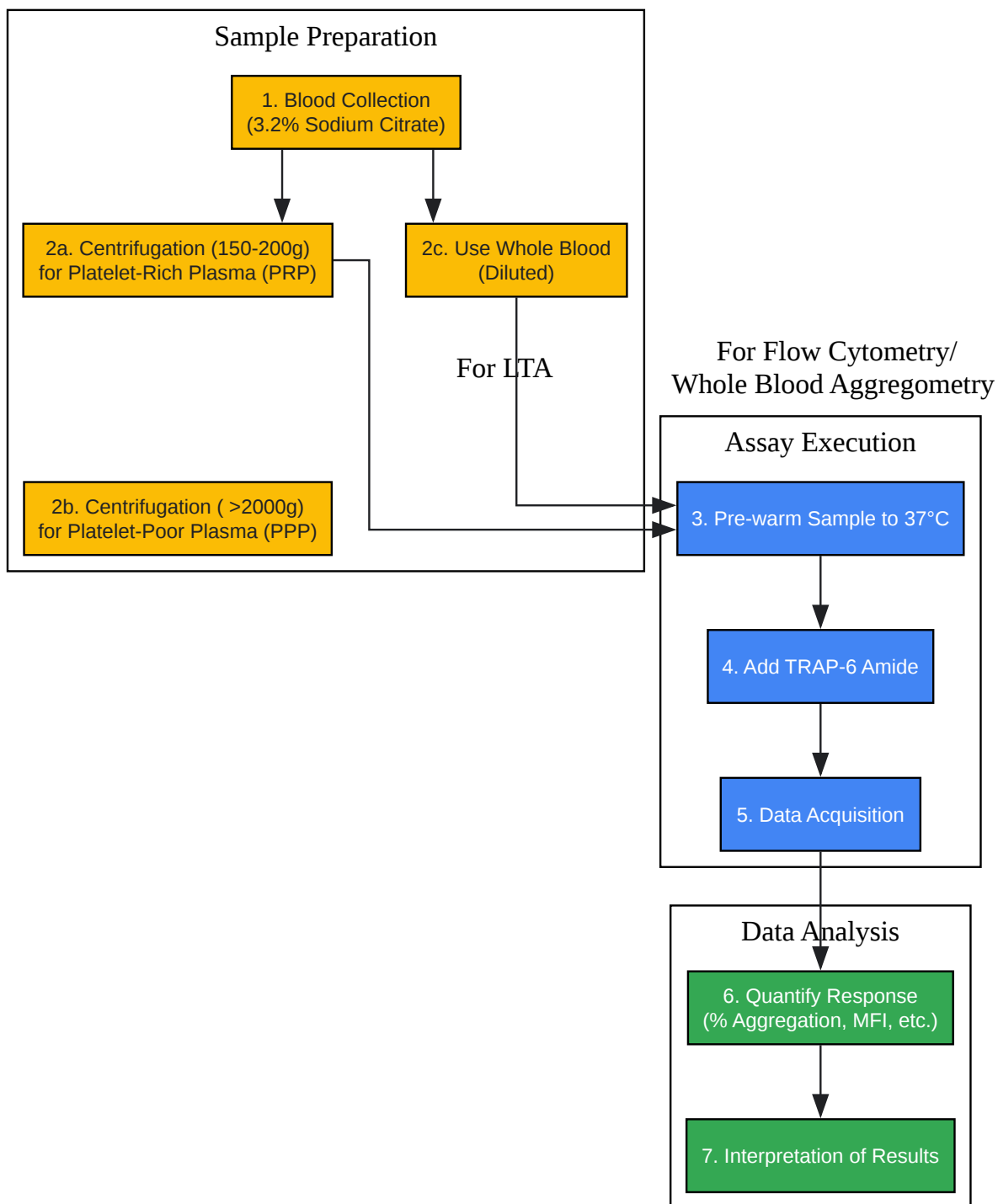
TRAP-6 is particularly useful for assessing platelet function in patients on antiplatelet therapies like aspirin or clopidogrel, as its activation pathway is not blocked by these drugs.[2][3] It is widely used to confirm platelet reactivity, study specific platelet function disorders, evaluate pro-coagulant activity, and assess the efficacy of PAR-1 or GPIIb/IIIa antagonists.[3][5]

TRAP-6 Signaling Pathway in Platelets

TRAP-6 amide initiates platelet activation by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR). This binding triggers downstream signaling through associated G-proteins, primarily G_q and G_i. The activation of G_q leads to the stimulation of phospholipase C β (PLC β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium from the dense tubular system, increasing cytosolic Ca²⁺ levels, while DAG activates protein kinase C

(PKC).[6] These events are central to platelet shape change, granule secretion (releasing ADP, ATP, and serotonin), and the conformational activation of the GPIIb/IIIa integrin receptor ("inside-out" signaling).[4] The activated GPIIb/IIIa receptor can then bind fibrinogen, cross-linking adjacent platelets and leading to aggregation.





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